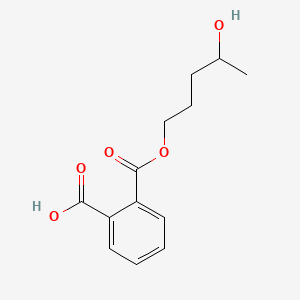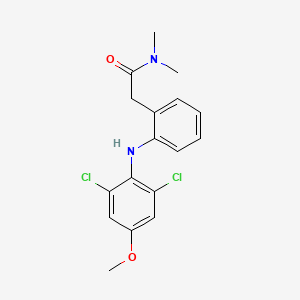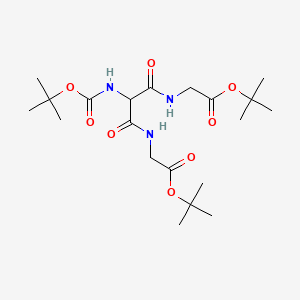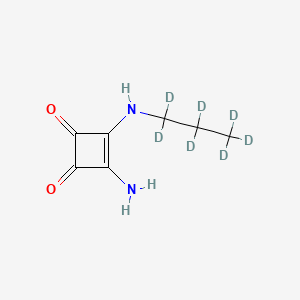
3-アミノ-4-(プロピルアミノ)-3-シクロブテン-1,2-ジオン-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 is a deuterated derivative of 3-amino-4-(propylamino)-3-cyclobutene-1,2-dione. This compound is characterized by the presence of an amino group and a propylamino group attached to a cyclobutene ring with two ketone functionalities. The deuterium labeling (d7) is often used in scientific research to study reaction mechanisms and metabolic pathways due to its stability and distinguishable mass.
科学的研究の応用
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
作用機序
Target of Action
The primary targets of 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 are the Cholera enterotoxin B subunit and Cholera enterotoxin subunit B . These targets are found in Vibrio cholerae, the bacterium that causes cholera .
Mode of Action
It is known to interact with its targets in vibrio cholerae
Biochemical Pathways
The biochemical pathways affected by 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 are currently unknown. The compound’s interaction with the cholera toxin subunits suggests it may influence the pathogenicity of Vibrio cholerae .
Result of Action
Given its targets, it may have potential effects on the virulence of Vibrio cholerae .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 typically involves the following steps:
Cyclobutene Ring Formation: The cyclobutene ring can be synthesized through a cyclization reaction involving suitable precursors.
Amino Group Introduction:
Propylamino Group Addition: The propylamino group is introduced via alkylation reactions using propylamine.
Deuterium Labeling: Deuterium atoms are incorporated using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or propylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
類似化合物との比較
Similar Compounds
- 3-Amino-4-(methylamino)-3-cyclobutene-1,2-dione
- 3-Amino-4-(ethylamino)-3-cyclobutene-1,2-dione
- 3-Amino-4-(butylamino)-3-cyclobutene-1,2-dione
Uniqueness
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds and makes it valuable for research applications.
特性
IUPAC Name |
3-amino-4-(1,1,2,2,3,3,3-heptadeuteriopropylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3/i1D3,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXSOTNBHPGHGZ-NCKGIQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=C(C(=O)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
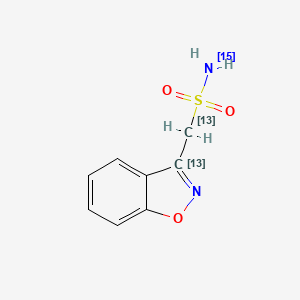
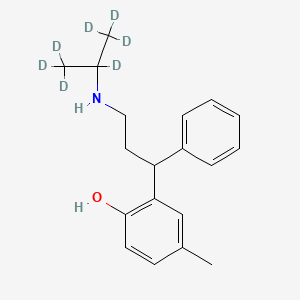


![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)
![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)
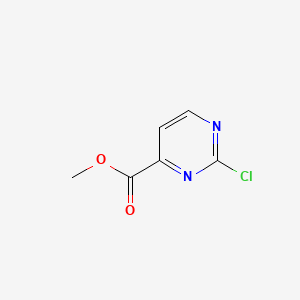
![15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B585239.png)
